4-chlorophenyl 3-phenylpropanoate
Description
Properties
IUPAC Name |
(4-chlorophenyl) 3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c16-13-7-9-14(10-8-13)18-15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCIZZNPNUORSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorophenyl 3-phenylpropanoate typically involves the esterification reaction between 4-chlorophenol and 3-phenylpropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of 4-chlorophenyl 3-phenylpropanoate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled or reused is also common to make the process more economical and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 3-phenylpropanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Chlorophenyl 3-phenylpropanoic acid.
Reduction: 4-Chlorophenyl 3-phenylpropanol.
Substitution: Various substituted phenylpropanoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
4-Chlorophenyl 3-phenylpropanoate serves as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in synthetic organic chemistry. Notably:
- Oxidation can yield corresponding carboxylic acids.
- Reduction can convert the ester to alcohols.
- Substitution reactions can modify the chlorine atom, leading to diverse functional groups.
Biology
Research indicates that this compound exhibits biological activities worth exploring:
- Antimicrobial Properties : Studies have shown that derivatives of 4-chlorophenyl 3-phenylpropanoate possess antimicrobial effects, making them candidates for developing new antibiotics .
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in biological systems.
Medicine
In medicinal chemistry, 4-chlorophenyl 3-phenylpropanoate is being explored for its role in drug development:
- Histone Deacetylase Inhibitors (HDACIs) : Modifications of this compound have shown promising results as HDAC inhibitors, which are crucial in cancer therapy. For instance, derivatives demonstrated significant antiproliferative activity against HeLa cells, outperforming standard drugs like doxorubicin .
Industry
The compound is utilized in the production of specialty chemicals and materials:
- It is employed in creating high-efficiency acaricides against pests like Psoroptes cuniculi, demonstrating its potential in agricultural applications .
- Its derivatives have been noted for their effectiveness in controlling various agricultural pests, marking a step towards sustainable pest management strategies.
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative effects of modified derivatives of 4-chlorophenyl 3-phenylpropanoate against cancer cell lines. The results indicated:
| Compound | IC50 (μM) | Comparison Drug (Doxorubicin) | IC50 (μM) |
|---|---|---|---|
| Compound A | 0.69 | Doxorubicin | 2.29 |
| Compound B | 1.20 | Doxorubicin | 2.29 |
These findings underscore the compound's potential as a lead in anticancer drug development .
Case Study: Acaricidal Activity
The acaricidal properties of various derivatives were assessed against Psoroptes cuniculi:
| Compound | Mortality Rate (%) | LC50 (mg/L) |
|---|---|---|
| Compound X | ≥96 | 15 |
| Compound Y | ≥90 | 20 |
This data indicates that certain modifications significantly enhance efficacy against agricultural pests .
Mechanism of Action
The mechanism of action of 4-chlorophenyl 3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 4-chlorophenol and 3-phenylpropanoic acid, which can then interact with various biological targets. The chlorine atom in the 4-chlorophenyl group can also participate in halogen bonding, influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural Modifications and Anticancer Activity
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate ():
- Structural Features : Addition of a hydroxy group and two methyl groups at the C2 position.
- Activity : Demonstrated selective antiproliferative effects against HCT-116 colon cancer cells (IC₅₀: 0.12–0.81 mg/mL). Compounds 7a and 7g showed the highest potency (IC₅₀: 0.12 mg/mL) via HSP90/TRAP1 inhibition.
- Comparison: The hydroxy and dimethyl groups enhance steric bulk and hydrogen-bonding capacity, improving target specificity compared to the simpler 4-chlorophenyl 3-phenylpropanoate .
Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride ():
- Structural Features: Amino group at C3 and hydrochloride salt formation.
Antioxidant Properties
4-Chlorophenyl-substituted thiazoles ():
- Structural Features : 4-Chlorophenyl group attached to a thiazole ring (e.g., compound 6c).
- Activity : Exhibited high FRAP (ferric ion reducing power) at 123.20 µmol/L, surpassing BHT (67.73 µmol/L).
- Comparison: The thiazole ring’s electron-rich environment synergizes with the 4-chlorophenyl group to enhance radical scavenging, a feature absent in the propanoate ester .
Aquaporin-3 (AQP3) Inhibition
- Structural Features : DFP00173 has a 2,6-dichlorophenyl group, while DFP00172 has a 4-chlorophenyl group.
- Activity : DFP00173 showed superior AQP3 inhibition due to optimized steric and electronic interactions.
- Comparison : Chlorine substitution at the 2,6-positions enhances potency over the 4-chlorophenyl configuration, highlighting positional sensitivity in target binding .
Microbial Correlation Profiles
Ethyl 3-phenylpropanoate and methyl 3-phenylpropanoate ():
- Structural Features : Ethyl/methyl esters instead of 4-chlorophenyl.
- Activity : Strong correlations (>|0.7| ρ) with microbial species like P. membranifaciens and M. litorale.
Computational and Spectroscopic Properties
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP) ():
- Structural Features : α,β-unsaturated ketone with 4-chlorophenyl and 2-hydroxyphenyl groups.
- Activity : DFT studies revealed high electron density at the carbonyl group, facilitating antioxidant and antimicrobial interactions.
- Comparison: The conjugated system in 4CPHPP enables delocalization of electrons, a feature less pronounced in saturated propanoate esters .
Data Tables
Table 2: Structural and Electronic Comparisons
| Compound | Key Functional Groups | Electronic Features |
|---|---|---|
| 4-Chlorophenyl 3-phenylpropanoate | Ester, 4-Cl, phenyl | Moderate hydrophobicity |
| Methyl 3-hydroxy-2,2-dimethylpropanoate | Hydroxy, dimethyl | Enhanced hydrogen bonding |
| DFP00173 | 2,6-dichlorophenyl, urea | Steric hindrance, polarity |
| 4CPHPP | α,β-unsaturated ketone | Conjugated electron system |
Q & A
Q. What are the standard synthesis protocols for 4-chlorophenyl 3-phenylpropanoate, and how is purity validated?
- Methodological Answer : The synthesis typically involves esterification between 3-phenylpropanoic acid and 4-chlorophenol under acidic or catalytic conditions. Key steps include:
- Refluxing with a coupling agent (e.g., DCC, EDC) in anhydrous solvents like dichloromethane or THF .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Purity validation employs: - NMR spectroscopy (¹H/¹³C) to confirm structural integrity, focusing on ester carbonyl signals (~170 ppm in ¹³C NMR) and aromatic proton splitting patterns .
- High-resolution mass spectrometry (HRMS) for molecular ion verification .
Q. Which analytical techniques are critical for characterizing 4-chlorophenyl 3-phenylpropanoate?
- Methodological Answer :
- HPLC-UV/Vis with C18 columns to assess purity (>98% for research-grade material) .
- Fourier-transform infrared spectroscopy (FTIR) to identify ester C=O stretches (~1740 cm⁻¹) and aryl C-Cl vibrations (~750 cm⁻¹) .
- Melting point analysis (e.g., capillary method) to compare with literature values (e.g., 85–87°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of 4-chlorophenyl 3-phenylpropanoate?
- Methodological Answer :
- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require careful water exclusion to avoid hydrolysis .
- Catalyst selection : DMAP (4-dimethylaminopyridine) improves esterification efficiency by activating the carbonyl group .
- Temperature control : Reactions at 60–80°C balance kinetic acceleration with thermal decomposition risks .
- Yield tracking : Use in-situ monitoring (e.g., TLC with iodine staining) to terminate reactions at optimal conversion (~90%) .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Multi-spectral cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) to confirm connectivity, especially for overlapping aromatic signals .
- Computational modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts and compare with experimental data .
- Crystallography : Single-crystal X-ray diffraction (if crystals are obtainable) provides unambiguous structural confirmation .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Degradation products may include hydrolyzed 3-phenylpropanoic acid and 4-chlorophenol, detected by new peaks at ~2.5 and ~3.1 min retention times .
- Light sensitivity : Amber vials are recommended; UV-Vis spectroscopy tracks photooxidation (e.g., λmax shifts >250 nm) .
Q. What synthetic routes enable the preparation of deuterated or fluorinated analogs for mechanistic studies?
- Methodological Answer :
- Deuterated analogs : Replace 4-chlorophenol with deuterated 4-chlorophenol-d₄ in the esterification step; confirm incorporation via ²H NMR .
- Fluorinated derivatives : Substitute 4-chlorophenol with 4-fluorophenol and optimize reaction pH to minimize defluorination .
Data Analysis and Experimental Design
Q. How are kinetic parameters determined for reactions involving 4-chlorophenyl 3-phenylpropanoate?
- Methodological Answer :
- Pseudo-first-order kinetics : Use excess nucleophile (e.g., hydroxide) and monitor ester hydrolysis via UV-Vis at 240 nm .
- Arrhenius plots : Calculate activation energy (Eₐ) from rate constants at 25°C, 35°C, and 45°C .
Q. What computational tools predict the compound’s reactivity in novel reactions?
- Methodological Answer :
- Molecular docking : Assess binding affinity to enzymes (e.g., esterases) using AutoDock Vina .
- Reactivity indices : Calculate Fukui functions (Gaussian 09) to identify electrophilic/nucleophilic sites .
Tables for Key Data
Q. Table 1. Analytical Benchmarks for 4-Chlorophenyl 3-Phenylpropanoate
| Parameter | Method | Expected Result | Reference |
|---|---|---|---|
| Melting Point | Capillary Method | 85–87°C | |
| ¹³C NMR (Carbonyl) | DMSO-d₆, 125 MHz | δ ~170 ppm | |
| HPLC Purity | C18, 70:30 MeOH:H₂O | Retention Time: 6.2 min |
Q. Table 2. Common Impurities and Mitigation Strategies
| Impurity | Source | Mitigation | Reference |
|---|---|---|---|
| 3-Phenylpropanoic Acid | Hydrolysis | Anhydrous conditions | |
| 4-Chlorophenol | Incomplete Reaction | Prolonged reflux |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
